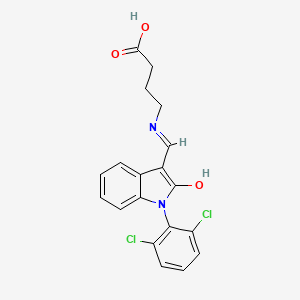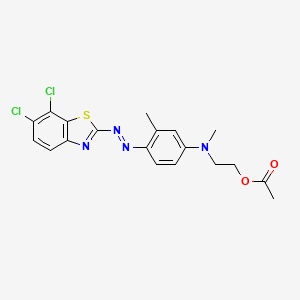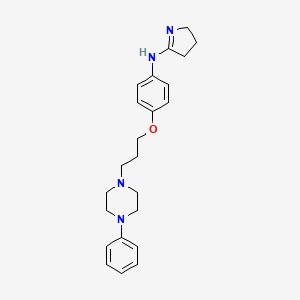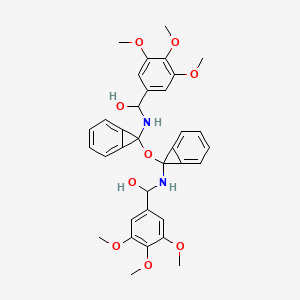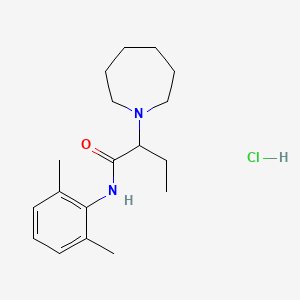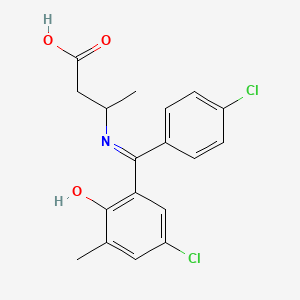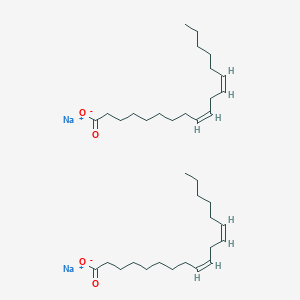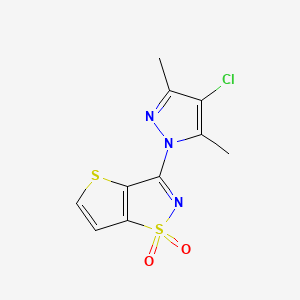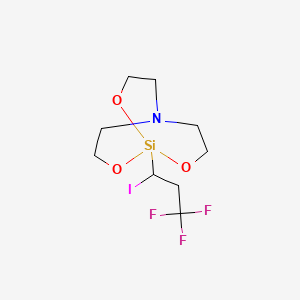
1-(3,3,3-Trifluoro-1-iodopropyl)-2,8,9-trioxa-5-aza-1-silabicyclo(3.3.3)undecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,3,3-Trifluoro-1-iodopropyl)-2,8,9-trioxa-5-aza-1-silabicyclo(333)undecane is a complex organosilicon compound It features a unique structure with a trifluoromethyl group, an iodine atom, and a bicyclic framework containing oxygen, nitrogen, and silicon atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,3,3-Trifluoro-1-iodopropyl)-2,8,9-trioxa-5-aza-1-silabicyclo(3.3.3)undecane typically involves multiple steps. One common route starts with the preparation of the trifluoromethyl iodide precursor. This precursor is then reacted with a silabicyclo compound under specific conditions to form the desired product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as palladium complexes to facilitate the coupling reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and safety during production.
Análisis De Reacciones Químicas
Types of Reactions
1-(3,3,3-Trifluoro-1-iodopropyl)-2,8,9-trioxa-5-aza-1-silabicyclo(3.3.3)undecane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The iodine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like sodium azide, potassium cyanide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding alcohols or ketones, while substitution reactions can introduce various functional groups into the molecule.
Aplicaciones Científicas De Investigación
1-(3,3,3-Trifluoro-1-iodopropyl)-2,8,9-trioxa-5-aza-1-silabicyclo(3.3.3)undecane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules and potential drug development.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.
Industry: It is used in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mecanismo De Acción
The mechanism of action of 1-(3,3,3-Trifluoro-1-iodopropyl)-2,8,9-trioxa-5-aza-1-silabicyclo(3.3.3)undecane involves its interaction with molecular targets through its functional groups. The trifluoromethyl and iodine groups can participate in various chemical reactions, while the bicyclic framework provides structural stability. The compound can interact with enzymes, receptors, and other biomolecules, influencing their activity and function.
Comparación Con Compuestos Similares
Similar Compounds
Trimethyl-(3,3,3-trifluoro-1-iodopropyl)silane: This compound shares the trifluoromethyl and iodine groups but lacks the bicyclic framework.
Trifluoromethyl iodide: A simpler compound with only the trifluoromethyl and iodine groups.
1-Iodo-3,3,3-trifluoropropane: Similar in structure but without the additional oxygen, nitrogen, and silicon atoms.
Uniqueness
1-(3,3,3-Trifluoro-1-iodopropyl)-2,8,9-trioxa-5-aza-1-silabicyclo(3.3.3)undecane is unique due to its complex bicyclic structure, which imparts distinct chemical and physical properties. This makes it valuable for specialized applications where stability and reactivity are crucial.
Propiedades
Número CAS |
112330-84-4 |
|---|---|
Fórmula molecular |
C9H15F3INO3Si |
Peso molecular |
397.20 g/mol |
Nombre IUPAC |
1-(3,3,3-trifluoro-1-iodopropyl)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane |
InChI |
InChI=1S/C9H15F3INO3Si/c10-9(11,12)7-8(13)18-15-4-1-14(2-5-16-18)3-6-17-18/h8H,1-7H2 |
Clave InChI |
REHIOHLQSDYMGH-UHFFFAOYSA-N |
SMILES canónico |
C1CO[Si]2(OCCN1CCO2)C(CC(F)(F)F)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


